molecular formula C16H24N2 B3110265 1-(4-Phenyl-cyclohexyl)-piperazine CAS No. 179163-07-6

1-(4-Phenyl-cyclohexyl)-piperazine

Cat. No. B3110265
CAS RN: 179163-07-6
M. Wt: 244.37 g/mol
InChI Key: XJADAJHHHZRBRC-UHFFFAOYSA-N
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Description

“1-(4-Phenyl-cyclohexyl)-piperazine” is a compound that falls under the category of thiazoles . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of mercaptotriazoles with 2-chloro-N-(2-thiazolyl)acetamide . The chemical structures of the compounds were elucidated by IR, 1H-NMR, FAB±MS spectral data .


Molecular Structure Analysis

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .


Chemical Reactions Analysis

A general method for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles has been developed from the reaction of amidrazones with ethyl azodicarboxylate and triethylamine (Mitsunobu reagent) in EtOH . This highly regioselective one-pot process provides rapid access to highly diverse triazoles .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Oncology Applications

  • Sigma Receptor Ligands for Oncology and Diagnostic Applications : Research on analogues of sigma receptor ligand PB28, which shares structural similarities with 1-(4-Phenyl-cyclohexyl)-piperazine, indicates potential use in therapeutic and diagnostic applications in oncology. Modifications to reduce lipophilicity aim to enhance tumor cell entry and minimize antiproliferative activity, which could be beneficial in cancer treatment and imaging using positron emission tomography (PET) radiotracers (Abate et al., 2011).

Antimicrobial Activity

  • Anti-Mycobacterial Activity : Piperazine and its derivatives have shown significant potential in combating Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The versatility of the piperazine scaffold is highlighted in its role as a core component in several potent anti-TB molecules, suggesting a promising direction for developing new anti-mycobacterial agents (Girase et al., 2020).

Neuropharmacological Research

  • Serotonin Receptor Agonists for Central Therapeutic Applications : Piperazine derivatives are researched for their central pharmacological activities, primarily involving the monoamine pathway activation. These derivatives have been explored for antipsychotic, antidepressant, and anxiolytic applications, showcasing the piperazine moiety's significance in developing central nervous system (CNS) therapeutics (Brito et al., 2018).

Anticancer Research

  • Antitumor Activity Against Breast Cancer : A series of 1,2,4-triazine derivatives bearing a piperazine amide moiety were synthesized and evaluated for their anticancer activities against MCF-7 breast cancer cells. Compounds with specific phenyl substitutions showed promising antiproliferative properties, indicating the potential for developing new cancer therapeutics based on piperazine derivatives (Yurttaş et al., 2014).

Metabolic Studies

  • Metabolic Pathway Elucidation : Studies on the metabolic pathways of novel antidepressants like Lu AA21004 highlight the role of piperazine derivatives in understanding the oxidative metabolism involving cytochrome P450 and other enzymes. This research provides insight into the metabolic transformations of therapeutics containing piperazine structures, which can inform drug development and safety evaluations (Hvenegaard et al., 2012).

Future Directions

Future research could focus on the synthesis of new derivatives of “1-(4-Phenyl-cyclohexyl)-piperazine” and their evaluation for various biological activities . The design and development of different thiazole derivatives could also be a promising area of research .

properties

IUPAC Name

1-(4-phenylcyclohexyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2/c1-2-4-14(5-3-1)15-6-8-16(9-7-15)18-12-10-17-11-13-18/h1-5,15-17H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJADAJHHHZRBRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)N3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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